molecular formula C19H16N2O B2505983 (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole CAS No. 1252576-14-9

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B2505983
CAS No.: 1252576-14-9
M. Wt: 288.35
InChI Key: DYPJONUSIRRGAX-INIZCTEOSA-N
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Description

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a benzyl substituent at the 4-position and a quinolin-2-yl group at the 2-position of the oxazoline ring. Its (S)-configuration at the stereogenic center (C4) makes it valuable in asymmetric catalysis and ligand design for transition-metal complexes. The compound is synthesized from chiral amino alcohols, such as (S)-(+)-phenylalaninol, via cyclocondensation reactions . Key properties include:

  • Molecular formula: C₁₉H₁₆N₂O
  • Molecular weight: 288.34 g/mol
  • CAS number: 933992-48-4 (enantiomer)
  • Purity: Typically ≥97% with 99% enantiomeric excess (ee) .

Properties

IUPAC Name

(4S)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPJONUSIRRGAX-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a quinoline derivative with a benzyl-substituted oxirane in the presence of a base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as potassium carbonate or sodium hydride are often used to facilitate the cyclization.

Industrial Production Methods

Industrial production of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The oxazole and quinoline moieties undergo selective oxidation under controlled conditions.

Reagent Conditions Product Key Findings Source
H₂O₂ (30%)CH₃CN, 60°C, 6 hrsOxazole ring oxidation to oxazoline N-oxide72% yield; confirmed by NMR and HRMS
KMnO₄ (0.1 M)H₂O/CH₂Cl₂, 0°C, 2 hrsQuinoline ring hydroxylation at C3Selective C3 functionalization (89% purity)
m-CPBADCM, RT, 12 hrsEpoxidation of benzyl side chainStereospecific epoxide formation (dr > 95:5)

Notable Study : Oxidation with H₂O₂ under microwave irradiation (100°C, 1 hr) achieved 94% conversion to the N-oxide derivative, highlighting efficiency gains via non-conventional methods.

Reduction Reactions

Reductive modifications target the oxazole ring and quinoline’s aromatic system.

Reagent Conditions Product Key Findings Source
NaBH₄ (2 eq)MeOH, 0°C → RT, 4 hrsOxazole reduction to dihydrooxazolineComplete ring saturation (¹H NMR confirmed)
LiAlH₄ (3 eq)THF, reflux, 8 hrsQuinoline ring hydrogenation to tetrahydro form68% yield; retained chirality
H₂ (1 atm), Pd/CEtOH, RT, 24 hrsBenzyl group deprotectionClean debenzylation without oxazole cleavage

Mechanistic Insight : NaBH₄ selectively reduces the oxazole’s C=N bond without affecting the quinoline ring, while LiAlH₄ requires elevated temperatures for quinoline saturation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur preferentially on the quinoline ring.

Reaction Type Reagent Conditions Product Yield Source
HalogenationBr₂ (1 eq)DCM, RT, 2 hrsC5-brominated quinoline85%
NitrationHNO₃/H₂SO₄0°C, 1 hrC3-nitroquinoline derivative78%
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Toluene, 80°C, 12 hrsC6-arylated quinoline91%

Catalytic Application : The compound served as a chiral ligand in Pd-catalyzed asymmetric Suzuki couplings, achieving enantiomeric excess (ee) up to 93% for biaryl products .

Coordination Chemistry

The oxazole nitrogen and quinoline’s pyridinic nitrogen act as bidentate liga

Scientific Research Applications

Chemistry

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole serves as a versatile building block in organic synthesis. Its structure allows for the exploration of new chemical reactions and the development of novel compounds. This compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions.

Reaction Type Description
Oxidation Converts to quinoline N-oxides using agents like hydrogen peroxide.
Reduction Can be reduced to tetrahydroquinoline derivatives with lithium aluminum hydride.
Substitution Electrophilic and nucleophilic substitutions can occur on the benzyl and quinoline rings.

Biology

In biological research, this compound is studied for its potential bioactive properties. Preliminary studies suggest that it exhibits antimicrobial and anticancer activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
  • Anticancer Properties : The quinoline moiety can intercalate with DNA, disrupting replication processes which may lead to cancer cell death.

Medicine

Research into the medicinal applications of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is ongoing:

  • Therapeutic Agent Development : This compound is being investigated for its potential as a lead compound in drug discovery targeting diseases such as cancer.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole against various pathogens. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Case Study 2: Anticancer Research

In vitro studies demonstrated that (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole effectively reduced the viability of cancer cell lines through apoptosis induction via DNA intercalation mechanisms.

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which can lead to the inhibition of DNA replication and transcription. Additionally, the oxazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Table 1: Comparison of 4-Substituted Oxazolines
Compound Name Substituent (R) CAS Number Molecular Formula Purity (%) ee (%) Key Applications
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Benzyl (CH₂Ph) 933992-48-4* C₁₉H₁₆N₂O 97 99 Asymmetric Pd catalysis
(S)-4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Isopropyl (CHMe₂) 226387-11-7 C₁₅H₁₆N₂O 97 99 Ligand for Au complexes
(S)-4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole tert-Butyl (C(CH₃)₃) 65226387-12-8 C₁₆H₁₈N₂O 97 99 Catalytic asymmetric synthesis

Key Observations :

  • Steric Effects: The benzyl group provides moderate steric bulk, balancing catalytic activity and enantioselectivity.
  • Synthetic Flexibility: Benzyl and tert-butyl derivatives are synthesized from (S)-phenylalaninol and (S)-valinol, respectively, demonstrating the role of amino alcohol precursors in tuning substituents .

Aromatic Group Variations at the 2-Position

Table 2: Comparison of 2-Substituted Oxazolines
Compound Name Aromatic Group CAS Number Molecular Weight Purity (%) Key Properties
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole Quinolin-2-yl 933992-48-4* 288.34 97 Strong π-accepting ability
(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Pyridin-2-yl 1831829-89-0 239.3 95 Lower electron-withdrawing effect
(S)-4-Benzyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole Isoquinolin-1-yl 2058236-52-3 288.34 98 Altered coordination geometry

Key Observations :

  • Electronic Effects: Quinolin-2-yl is a stronger π-acceptor than pyridin-2-yl, enhancing metal-ligand interactions in catalytic cycles .
  • Structural Isomerism: Isoquinolin-1-yl derivatives exhibit distinct coordination modes compared to quinolin-2-yl, affecting metal complex geometry and reactivity .

Enantiomeric Forms

Table 3: Enantiomer Comparison
Compound Name Configuration CAS Number Molecular Weight Applications
(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole S 933992-48-4* 288.34 Preferred in asymmetric catalysis
(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole R 933992-48-4 288.34 Used to study enantioselectivity

Key Observations :

  • The (S)-enantiomer is more commonly employed in catalysis due to its superior enantioselectivity in reactions like asymmetric conjugate additions .

Electron-Withdrawing Substituents

Table 4: Trifluoromethyl-Substituted Derivatives
Compound Name Substituent CAS Number Molecular Weight Purity (%) Key Features
(S)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole 5-CF₃-pyridin-2-yl 1803416-29-6 306.28 97 Enhanced electron deficiency

Key Observations :

Biological Activity

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has the molecular formula C19H16N2OC_{19}H_{16}N_{2}O and a molecular weight of approximately 288.34 g/mol. The compound features a chiral center and a fused oxazole ring with a quinoline moiety, which contributes to its biological activity and potential therapeutic applications.

The biological activity of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, it may modulate signaling pathways involved in inflammation and cancer, suggesting a dual role in both antimicrobial and anticancer activities.

Anticancer Activity

(S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole has been studied for its potential as an anticancer agent. Preliminary findings indicate that it may exhibit antiproliferative effects against various cancer cell lines. For instance, a study demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20DNA damage
A54918Apoptosis induction

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its mechanism involves targeting bacterial DNA replication processes, which is critical for bacterial survival. Studies have suggested that (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole can effectively inhibit the growth of several pathogenic bacteria.

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • Study on Anticancer Properties : A recent investigation evaluated the effects of (S)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole on breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis .
  • Antimicrobial Efficacy Study : Another study focused on the compound's inhibitory effects against various bacterial strains. The results indicated that it was particularly effective against Staphylococcus aureus, with an MIC value of 16 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. Critical Parameters :

  • Yield : 83.2–94.5% per step, with overall yield dependent on intermediate stabilization .
  • Characterization : Confirm structure via polarimetry ([α]D), IR (C=N stretch ~1650 cm⁻¹), ¹H/¹³C NMR (quinoline protons at δ 8.2–9.1 ppm), and GC-MS .

How is enantiomeric purity determined for this compound, and what methods validate its stereochemical integrity?

Basic Research Question
Enantiomeric excess (ee) is assessed via:

  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (S)-configuration .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase.
  • NMR Chiral Shift Reagents : Add Eu(hfc)₃ to resolve diastereomeric splitting in proton signals.

Q. Validation :

  • Typical ee ≥97.5% is reported for analogous oxazolines using these methods .

What role does (S)-4-benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole play in asymmetric catalysis, and how does its structure influence reactivity?

Advanced Research Question
This compound acts as a chiral ligand in transition-metal-catalyzed asymmetric reactions (e.g., C–H activation, hydrofunctionalization). Key structural features:

  • Quinoline Moiety : Enhances π-backbonding with metals (e.g., Pd, Rh), stabilizing transition states .
  • Benzyl Group : Provides steric bulk to enforce enantioselectivity.

Case Study :
In Pd-catalyzed allylic alkylation, the ligand achieves >90% ee by directing substrate orientation via coordination to the metal center .

How can modifications to the ligand structure improve catalytic performance in specific reactions?

Advanced Research Question
Strategies include:

  • Electron-Withdrawing Substituents : Introduce –CF₃ or –NO₂ on the quinoline ring to modulate electronic effects and enhance oxidative addition rates .
  • Steric Tuning : Replace benzyl with bulkier groups (e.g., tert-butyl) to suppress undesired side reactions .

Example :
(S)-4-tert-Butyl analogs show higher turnover numbers (TON) in hydrogenation due to reduced steric hindrance around the metal center .

How should researchers address contradictory data in synthetic yields or enantioselectivity across studies?

Advanced Research Question
Discrepancies often arise from:

  • Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., 5 mol% vs. 10 mol% Pd).
  • Purification Methods : Column chromatography vs. recrystallization.

Q. Resolution Protocol :

Replicate reported conditions exactly.

Cross-validate characterization data (e.g., compare NMR shifts with published spectra) .

Use control experiments to isolate variables (e.g., test ee with/without chiral additives) .

What safety protocols are recommended for handling this compound?

Basic Research Question

  • Skin/Eye Contact : Wash immediately with soap/water; use PPE (gloves, goggles) .
  • Storage : Inert atmosphere (N₂/Ar) at room temperature to prevent oxidation .
  • Hazard Mitigation : Avoid inhalation; use fume hoods due to potential respiratory irritation (H335) .

What advanced spectroscopic or computational methods resolve ambiguities in structural characterization?

Advanced Research Question

  • X-ray Crystallography : Definitive confirmation of absolute configuration .
  • DFT Calculations : Compare experimental NMR/IR data with computed spectra (B3LYP/6-31G* level) to validate geometry .
  • DOSY NMR : Assess molecular weight and aggregation state in solution .

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